Estrapronicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l’estrapronicate implique l’estérification de l’estradiol avec l’acide nicotinique et l’acide propionique. La réaction nécessite généralement l’utilisation d’un catalyseur, tel que l’acide sulfurique, et est conduite sous reflux pour assurer une estérification complète. Le produit est ensuite purifié par recristallisation ou chromatographie afin d’obtenir un composé de haute pureté .

Les méthodes de production industrielle de l’this compound suivraient probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant du matériel et des réactifs de qualité industrielle pour garantir l’efficacité et la rentabilité.

Analyse Des Réactions Chimiques

L’estrapronicate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former divers dérivés oxydés, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites, souvent en utilisant des réactifs comme l’hydrure de lithium et d’aluminium.

Substitution : L’this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des alcanes .

4. Applications de la recherche scientifique

Chimie : En tant qu’ester d’œstrogène, l’this compound est intéressant dans l’étude de la chimie des stéroïdes et le développement d’œstrogènes synthétiques.

Biologie : Le rôle de l’this compound en tant qu’œstrogène le rend pertinent dans l’étude de la régulation hormonale et des fonctions du système endocrinien.

Médecine : Bien qu’il n’ait pas été commercialisé, l’this compound a été étudié pour son utilisation potentielle dans le traitement hormonal substitutif et d’autres traitements liés aux œstrogènes.

Applications De Recherche Scientifique

Chemistry: As an estrogen ester, estrapronicate is of interest in the study of steroid chemistry and the development of synthetic estrogens.

Biology: this compound’s role as an estrogen makes it relevant in the study of hormonal regulation and endocrine system functions.

Medicine: Although not marketed, this compound was investigated for its potential use in hormone replacement therapy and other estrogen-related treatments.

Mécanisme D'action

L’estrapronicate exerce ses effets en se liant aux récepteurs des œstrogènes dans l’organisme. Cette liaison active le récepteur des œstrogènes, qui interagit ensuite avec des séquences d’ADN spécifiques pour réguler la transcription des gènes cibles. Ces gènes sont impliqués dans divers processus physiologiques, notamment la fonction du système reproducteur, le maintien de la densité osseuse et la santé cardiovasculaire .

Comparaison Avec Des Composés Similaires

L’estrapronicate est similaire à d’autres esters d’œstrogènes, tels que le valérate d’estradiol et le cypionate d’estradiol. sa combinaison unique d’esters d’acide nicotinique et d’acide propionique le distingue de ces composés. Cette structure unique peut entraîner des propriétés pharmacocinétiques différentes, telles que la vitesse d’absorption et la durée d’action .

Composés similaires

- Valérate d’estradiol

- Cypionate d’estradiol

- Benzoate d’estradiol

Ces composés partagent la caractéristique commune d’être des formes estérifiées de l’estradiol, mais ils diffèrent par leurs groupes esters, ce qui peut influencer leurs profils pharmacologiques .

Activité Biologique

Estrapronicate, also known as estradiol nicotinate propionate, is a synthetic compound that combines the properties of estradiol, a potent estrogen hormone, with nicotinic acid. This unique combination is designed to enhance the biological activity of estradiol while potentially mitigating some of its side effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical applications.

This compound functions primarily as an estrogen receptor agonist. It binds to estrogen receptors (ERs), particularly ERα and ERβ, leading to various biological responses:

- Cell Proliferation : this compound promotes the proliferation of estrogen-sensitive tissues, such as breast and endometrial tissues.

- Gene Expression Modulation : It influences the transcription of genes involved in reproductive functions and other physiological processes.

- Metabolic Effects : The compound may also affect lipid metabolism and bone density, similar to other estrogens.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various formulations. Key findings include:

- Absorption : this compound is administered via intramuscular injection, leading to a sustained release profile. Studies show that it can remain effective for 15 to 30 days post-injection.

- Distribution : Following administration, it distributes widely in the body, particularly in estrogen-sensitive tissues.

- Metabolism : The compound is metabolized in the liver, with metabolites exhibiting varying degrees of biological activity.

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

- Reproductive Health : In a clinical trial involving postmenopausal women, this compound demonstrated significant improvements in bone density compared to placebo groups. The study highlighted its potential use in preventing osteoporosis.

- Hormone Replacement Therapy (HRT) : A study assessed the role of this compound in HRT for menopausal symptoms. Results indicated a reduction in vasomotor symptoms (hot flashes) and improved quality of life metrics among participants.

- Breast Cancer Treatment : Research has also explored the use of this compound in conjunction with other therapies for hormone-sensitive breast cancer. Preliminary findings suggest that it may enhance treatment efficacy when combined with anti-estrogen therapies.

Comparative Biological Activity

To better understand this compound's biological activity, a comparison with other estrogenic compounds is useful:

| Compound | Mechanism of Action | Clinical Use | Duration of Action |

|---|---|---|---|

| This compound | ER Agonist | HRT, osteoporosis prevention | 15-30 days |

| Estradiol | ER Agonist | HRT, contraceptive | Shorter (daily dosing) |

| Fulvestrant | ER Antagonist | Breast cancer treatment | Long-lasting (monthly) |

Research Findings

Recent studies have focused on the broader implications of this compound's use:

- Endocrine Disruption : Investigations into its effects on endocrine systems have shown that while it effectively mimics estrogen activity, it may also pose risks associated with hormone therapy.

- Synergistic Effects : The combination with nicotinic acid may enhance vascular health benefits, as both compounds influence blood flow and metabolic processes.

Propriétés

Numéro CAS |

4140-20-9 |

|---|---|

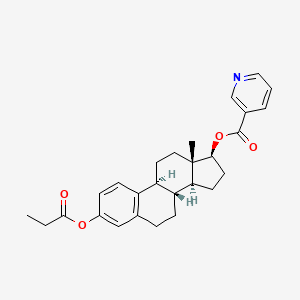

Formule moléculaire |

C27H31NO4 |

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C27H31NO4/c1-3-25(29)31-19-7-9-20-17(15-19)6-8-22-21(20)12-13-27(2)23(22)10-11-24(27)32-26(30)18-5-4-14-28-16-18/h4-5,7,9,14-16,21-24H,3,6,8,10-13H2,1-2H3/t21-,22-,23+,24+,27+/m1/s1 |

Clé InChI |

FXMSQUVSUXBBAB-TXDQRGGKSA-N |

SMILES |

CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC(=O)C5=CN=CC=C5)C |

SMILES isomérique |

CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C5=CN=CC=C5)C |

SMILES canonique |

CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC(=O)C5=CN=CC=C5)C |

Key on ui other cas no. |

4140-20-9 |

Synonymes |

estradiol 17-nicotinate 3-propionate estrapronicate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.